molecular formula C20H20Cl2N2O4 B2460959 2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953948-10-2

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2460959
CAS No.: 953948-10-2
M. Wt: 423.29
InChI Key: GSSWYDUUCAHQEU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

As a synthetic auxin, this compound likely mimics the action of natural auxins . It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and eventually, plant death .

Biochemical Pathways

The compound likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development . By mimicking natural auxins, it can disrupt normal cellular processes, leading to uncontrolled cell proliferation and growth .

Pharmacokinetics

As a synthetic auxin, it is likely to be poorly soluble in water and more soluble in organic solvents . It is typically used in various forms, usually as a powder or liquid .

Result of Action

The compound’s action results in uncontrolled and unsustainable growth in plants, leading to curling of the stem, wilting of the leaves, and eventually, plant death . This makes it effective as a herbicide, particularly against broadleaf plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness as a herbicide can be influenced by the type of plant, the dosage used, and the specific environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and phenylmorpholino intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features.

    N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide: Lacks the dichlorophenoxy group but shares other structural elements.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c21-15-6-7-17(16(22)10-15)28-13-19(25)23-11-20(26)24-8-9-27-18(12-24)14-4-2-1-3-5-14/h1-7,10,18H,8-9,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSWYDUUCAHQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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